JNJ-39393406 has been used in trials studying the treatment and basic science of DEPRESSION, Schizophrenia, Smoking Cessation, Cognition Disorders, and Alzheimer's Disease.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
The high affinity nerve growth factor (NGF) receptor, also known as NGF tyrosine kinase receptor A (TrkA), is involved in the development and maturation of the nervous system. Aberrant expression is associated with certain forms of cancer and congenital insensitivity to pain with anhidrosis. GW 441756 is a potent inhibitor of TrkA (IC50 = 2 nM). It displays >100-fold selectivity over a panel of related kinases. GW 441756 has been used to clarify the role of TrkA in regulating gene expression in neuroblastoma cells and, more recently, in amyloid-β protein precursor cleavage in neuroglioma cells. GW-441756 is a potent inhibitor of TrkA (IC50 = 2 nM). Trk inhibition reduces cell proliferation and potentiates the effects of chemotherapeutic agents in Ewing sarcoma.
Novel activator of KCa2 ('SK') channels. Selective SK1 channel activator (EC50 = 8.2 μM). First true activator of KCa2.x and KCa3.1 channels; displays 100-fold greater selectivity for KCa2.x over KCa3.1. GW542573X is an activator of small-conductance Ca2+-activated K+ channels (KCa2).
GW 583340 dihydrochloride is a potent inhibitor of EGFR/ErbB2 reducing multi-drug resistance in cancer cells. Used in breast cancer treatment. GW 583340 dihydrochloride is a potent dual EGFR/ErbB2 tyrosine kinase inhibitor (IC50 values are 0.01 and 0.014 μM respectively). GW 583340 dihydrochloride selectively inhibits growth of human tumor cells overexpressing EGFR and ErbB2 (IC50 values are 0.11 μM for inhibition of HN5, N87 and BT474 tumor cell lines vs. > 30 μM for inhibition of non-tumor cell line HFF).
Potent, selective PPARα agonist (EC50 = 4 nM). Increases HDL cholesterol, decreases LDL and VLDL cholesterol. Reduces triglycerides. Shows antidyslipidemic effects in vivo. The peroxisome proliferator-activated receptors (PPARs) α, γ, and δ are ligand-activated transcription factors that play a key role in lipid homeostasis. Activation of PPARα results in increased clearance of triglyceride (TG) rich very low-density lipoprotein (VLDL) via a reduction in plasma levels of ApoCIII and in upregulation of ApoA1, the principal lipoprotein component of HDL. GW 590735 is a potent and selective agonist of PPARα with an EC50 value of 4 nM for the expression a GAL4-responsive reporter gene and at least 500-fold selectivity versus PPARγ and PPARδ.1 GW590735 is a potent and selective agonist of PPARα with an EC50 value of 4 nM for the expression a GAL4-responsive reporter gene and at least 500-fold selectivity versus PPARγ and PPARδ. GW590735 significantly increased HDL cholesterol, decreased LDL and VLDL cholesterol, and significantly reduced triglycerides. Maximal increases in HDL cholesterol were 37%, 53%, and 84% with fenofibrate, torcetrapib, and GW590735, respectively.